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Introduction
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases crucial in regulating cellular

processes such as cell growth, proliferation, survival, and metabolism.[1][2] The PI3K signaling

pathway is frequently dysregulated in various diseases, including cancer and inflammatory

conditions, making it a prime target for therapeutic intervention.[1][2] PI-3065 is a potent and

selective small-molecule inhibitor of the p110δ isoform of PI3K, which is predominantly

expressed in leukocytes.[3][4] This selectivity makes PI-3065 a valuable tool for studying the

role of PI3Kδ in immune responses and a potential therapeutic agent for hematological

malignancies and inflammatory diseases.[4] This document provides a detailed protocol for an

in vitro kinase assay to determine the potency and selectivity of PI-3065.

Mechanism of Action of PI-3065
The PI3K signaling cascade is initiated by the activation of cell surface receptors, which recruit

PI3K to the plasma membrane. PI3K then phosphorylates phosphatidylinositol 4,5-

bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-

trisphosphate (PIP3).[2] PIP3 recruits and activates downstream effectors, most notably the

serine/threonine kinase Akt, which in turn modulates a host of cellular processes.

PI-3065 exerts its inhibitory effect by competing with ATP for the binding site within the catalytic

domain of the p110δ subunit of PI3K.[5] This action blocks the phosphorylation of PIP2,

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1677771?utm_src=pdf-interest
https://experiments.springernature.com/articles/10.1007/978-1-61779-337-0_4
https://pubmed.ncbi.nlm.nih.gov/25547459/
https://experiments.springernature.com/articles/10.1007/978-1-61779-337-0_4
https://pubmed.ncbi.nlm.nih.gov/25547459/
https://www.benchchem.com/product/b1677771?utm_src=pdf-body
https://www.selleckchem.com/products/pi-3065.html
https://www.medkoo.com/products/7020
https://www.benchchem.com/product/b1677771?utm_src=pdf-body
https://www.medkoo.com/products/7020
https://www.benchchem.com/product/b1677771?utm_src=pdf-body
https://www.benchchem.com/product/b1677771?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/25547459/
https://www.benchchem.com/product/b1677771?utm_src=pdf-body
https://www.selleckchem.com/PI3K.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677771?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


thereby inhibiting the production of PIP3 and suppressing the entire downstream signaling

cascade, including the phosphorylation of Akt.[4]
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Caption: PI3K signaling pathway and the inhibitory action of PI-3065.

Quantitative Data Summary
PI-3065 demonstrates high selectivity for the p110δ isoform over other class I PI3K isoforms.

The following table summarizes the half-maximal inhibitory concentration (IC50) and

dissociation constant (Ki) values derived from various biochemical assays.
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Isoform PI-3065 IC50 (nM) PI-3065 Ki (nM)

p110δ 5 - 15[3][5][6] 1.5[6][7]

p110α 600 - 910[6][7] Not Reported

p110β 600 - >10,000[6][7] Not Reported

p110γ 910 - >10,000[6][7] Not Reported

Experimental Protocol: PI3Kδ Kinase Assay
This protocol describes a homogenous, luminescence-based kinase assay for measuring

PI3Kδ activity, suitable for high-throughput screening (HTS). The assay quantifies the amount

of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Assay Principle
The PI3Kδ enzyme catalyzes the transfer of the gamma-phosphate from ATP to the substrate

PIP2, producing PIP3 and ADP. In the second step, the ADP is converted back to ATP by ADP-

Glo™ Reagent, and the newly synthesized ATP is measured using a luciferase/luciferin

reaction (Ultra-Glo™ Luciferase), which generates a luminescent signal. The intensity of the

light signal correlates with the amount of ADP produced and thus with PI3Kδ activity. Inhibitors

of PI3Kδ will decrease the rate of ADP formation, resulting in a lower luminescent signal.

Experimental Workflow
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Caption: Workflow for the luminescence-based PI3Kδ kinase assay.
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Materials and Reagents
Enzyme: Recombinant human PI3K p110δ/p85α

Substrate: Phosphatidylinositol 4,5-bisphosphate (PIP2)

Inhibitor: PI-3065 (stock solution in DMSO)

Assay Buffer: Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM

MgCl2, 0.03% CHAPS)

ATP: Adenosine 5'-triphosphate

Detection Kit: ADP-Glo™ Kinase Assay Kit (or similar)

Assay Plates: White, opaque, 384-well microplates

Instrumentation: Luminometer

Assay Procedure
Compound Preparation: Prepare a serial dilution of PI-3065 in DMSO. A typical starting

concentration is 100 µM, followed by 1:3 or 1:5 serial dilutions. For the final assay, dilute the

compound further in the assay buffer. The final DMSO concentration in the well should not

exceed 1%.

Assay Plate Setup:

Add 2.5 µL of the diluted PI-3065 or control (assay buffer with DMSO for 0% inhibition;

potent broad-spectrum PI3K inhibitor like Wortmannin for 100% inhibition) to the wells of a

384-well plate.[8]

Kinase/Substrate Addition:

Prepare a 2X enzyme/substrate master mix containing PI3Kδ enzyme and PIP2 substrate

in the assay buffer.

Add 2.5 µL of this master mix to each well.
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Incubate the plate for 10-15 minutes at room temperature.

Initiation of Kinase Reaction:

Prepare a 2X ATP solution in the assay buffer. The final ATP concentration should be at or

near the Km value for the enzyme.

Add 5 µL of the 2X ATP solution to each well to start the reaction. The total reaction

volume is now 10 µL.

Shake the plate gently for 30 seconds.

Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

Termination and ADP Detection:

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the

remaining ATP.

Incubate for 40 minutes at room temperature.

Signal Generation:

Add 20 µL of Kinase Detection Reagent to each well. This reagent simultaneously

converts the generated ADP to ATP and uses the new ATP to produce a luminescent

signal.

Incubate for 30-60 minutes at room temperature to allow the luminescent signal to

stabilize.

Data Acquisition:

Measure the luminescence using a plate-reading luminometer.

Data Analysis
Normalization: The raw luminescence data (Relative Light Units, RLU) is normalized. The

average RLU from the "0% inhibition" (DMSO vehicle) wells is set as 100% activity, and the
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average RLU from the "100% inhibition" (e.g., Wortmannin) wells is set as 0% activity.

% Inhibition = 100 * (1 - [(RLU_sample - RLU_100%_inhibition) / (RLU_0%_inhibition -

RLU_100%_inhibition)])

IC50 Curve Fitting: Plot the % Inhibition against the logarithm of the PI-3065 concentration.

Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to

determine the IC50 value, which is the concentration of the inhibitor required to reduce the

kinase activity by 50%.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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